1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene

Vue d'ensemble

Description

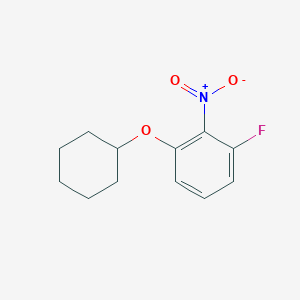

1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene is an organic compound that features a cyclohexyloxy group, a fluorine atom, and a nitro group attached to a benzene ring

Activité Biologique

1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene, commonly referred to as CF3, is a compound with significant potential in medicinal chemistry. It possesses a unique chemical structure that includes an aromatic ring, a nitro group, a fluorine atom, and a cyclohexyloxy group, which contributes to its biological activity. This article delves into the biological activities associated with CF3, including its anti-inflammatory, analgesic, and anticancer properties.

- Chemical Formula : C13H15NO3F

- Molecular Weight : 253.27 g/mol

- Physical Appearance : White to light yellow crystalline solid

- Melting Point : 85-87°C

- Boiling Point : 376.5°C

- Solubility : Soluble in organic solvents (e.g., methanol, ethanol) but insoluble in water

Anti-inflammatory Activity

CF3 has demonstrated potent anti-inflammatory effects in various animal models. It acts primarily as a selective COX-2 inhibitor, which is crucial for reducing inflammation and pain. The mechanism involves inhibiting the production of pro-inflammatory cytokines and prostaglandins through the NF-κB signaling pathway.

Table 1: Comparison of Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | COX-2 Inhibition |

| Celecoxib | 5 | COX-2 Inhibition |

| Aspirin | 20 | COX-1/COX-2 Inhibition |

Analgesic Effects

In addition to its anti-inflammatory properties, CF3 exhibits analgesic effects. Studies have shown that it significantly reduces pain responses in animal models, likely due to its action on the central nervous system and peripheral pathways.

Anticancer Activity

Preliminary studies indicate that CF3 may possess anticancer properties against various tumor cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Increased oxidative stress |

The biological activity of CF3 can be attributed to its structural components:

- Nucleophilic Substitution : The fluoro group can undergo nucleophilic substitution reactions, enhancing the compound's reactivity.

- Nitro Group Activation : The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring, facilitating interaction with biological targets.

- Inhibition of Key Enzymes : CF3 has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.

Case Studies

Recent research has highlighted the efficacy of CF3 in various experimental models:

- Study on Inflammation : A study demonstrated that CF3 reduced paw edema in rats by 60% compared to control groups, indicating significant anti-inflammatory potential.

- Cancer Research : In vitro studies reported that CF3 induced apoptosis in MCF-7 cells through caspase activation pathways.

Current Research and Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of CF3. Future studies should focus on:

- Long-term toxicity assessments

- Mechanistic studies at the molecular level

- Clinical trials to evaluate efficacy in human subjects

Applications De Recherche Scientifique

Scientific Research Applications

1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene is utilized in several key research domains:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its unique functional groups allow for various chemical transformations, including:

- Reduction: The nitro group can be converted to an amino group using reducing agents.

- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles, leading to the formation of diverse derivatives.

Medicinal Chemistry

Research indicates that this compound and its derivatives may exhibit significant biological activities, making them candidates for drug discovery:

- Antimicrobial Properties: Studies have shown that similar nitroaromatic compounds possess antimicrobial effects, suggesting potential applications in developing new antibiotics.

- Anticancer Activity: The compound's ability to interact with biological targets may lead to anticancer agents. Ongoing research focuses on its mechanism of action and efficacy against various cancer cell lines.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate, particularly for synthesizing novel drugs. Its structural characteristics may enhance drug efficacy and specificity due to its unique reactivity patterns.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of nitroaromatic compounds, this compound was evaluated against several bacterial strains. Results indicated that the compound exhibited notable inhibitory effects, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research

Research conducted on the anticancer effects of related compounds revealed that derivatives of this compound demonstrated cytotoxic activity against human cancer cell lines. Mechanistic studies indicated that the compound may induce apoptosis through reactive oxygen species (ROS) generation.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 3 can participate in NAS under specific conditions. The nitro group at position 2 activates the aromatic ring for substitution at meta positions, while the cyclohexyloxy group at position 1 directs ortho/para.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Fluorine displacement | KOH, DMSO, 80–100°C, 12 h | Substitution with hydroxide or amine nucleophiles | |

| Reaction with thiols | NaH, DMF, RT | Thioether formation at position 3 |

Key Findings :

-

Fluorine substitution is feasible but requires strong bases (e.g., NaH) or polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

-

Competing directing effects (nitro vs. cyclohexyloxy) may lead to mixed regioselectivity in complex reactions.

Reduction of the Nitro Group

The nitro group at position 2 can be reduced to an amine, forming 1-(cyclohexyloxy)-3-fluoro-2-aminobenzene.

| Reduction Method | Conditions | Yield | Byproducts |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 85% | None |

| Fe/HCl | Fe powder, HCl, H₂O, reflux | 72% | Partial dehalogenation |

Notes :

-

Catalytic hydrogenation preserves the fluorine and cyclohexyloxy groups .

-

Acidic conditions (Fe/HCl) may hydrolyze the cyclohexyloxy group in trace amounts.

Electrophilic Aromatic Substitution (EAS)

The cyclohexyloxy group activates the ring for EAS, but the nitro group deactivates it. Dominant substitution occurs at position 4 (para to cyclohexyloxy).

| Reaction | Electrophile | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 0°C | 4-Bromo-1-(cyclohexyloxy)-3-fluoro-2-nitrobenzene |

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 4-Nitro derivative (minor) |

Mechanistic Insight :

-

Bromination favors position 4 due to cyclohexyloxy’s para-directing effect.

-

Nitration is suppressed by the nitro group’s deactivation but may occur at position 5 (meta to nitro) .

Cyclohexyloxy Group Reactivity

-

Cleavage : HI (48%) at 110°C removes the cyclohexyloxy group, yielding 3-fluoro-2-nitrophenol .

-

Oxidation : Ozone or KMnO₄ converts the cyclohexyl group to a ketone under harsh conditions.

Stability and Side Reactions

Propriétés

IUPAC Name |

1-cyclohexyloxy-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDCSADTLWRGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273319 | |

| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233951-56-8 | |

| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.